Product packaging for CH 402(Cat. No.:CAS No. 75903-70-7)

CH 402

Cat. No.: B1668560
CAS No.: 75903-70-7
M. Wt: 275.3 g/mol
InChI Key: QZSGYPOMAGZIOZ-UHFFFAOYSA-M
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Description

Contextualization of Dihydroquinoline Chemistry in Chemical and Biological Sciences

Quinolines and their partially reduced derivatives, such as dihydroquinolines, are nitrogen-containing heterocyclic compounds that are widespread in nature and central to medicinal chemistry. orientjchem.orgnih.gov The quinoline (B57606) scaffold is a crucial component in numerous pharmacologically active substances, demonstrating a wide array of biological activities including antimalarial, anticancer, antibacterial, anti-inflammatory, and antioxidant effects. orientjchem.orgnih.govresearchgate.net

Partially reduced quinolines, like 1,2-dihydroquinolines and 1,4-dihydroquinolines, are valuable as building blocks in the synthesis of natural products and as scaffolds for the development of new drugs. orientjchem.orgzenodo.org The versatility of the quinoline structure allows for modifications that can lead to novel and potent therapeutic agents. orientjchem.org In recent years, various synthetic methods have been developed to create dihydroquinoline derivatives efficiently, highlighting their importance in drug discovery and materials science. zenodo.orgresearchgate.netorganic-chemistry.org The stability of dihydroquinolines compared to related structures like dihydropyridines has also made them attractive candidates for developing drug-carrier systems, particularly for delivery to the central nervous system. nih.gov

Historical Perspective of CH 402 Research and Development

The initial research and development of this compound appear to have emerged from studies conducted in Hungary during the late 1980s. Key scientific papers from 1988 and 1989, originating from the Second Department of Medicine at Semmelweis University Medical School in Budapest, introduced this compound as a novel, non-toxic, water-soluble antioxidant of the dihydroquinoline type. nih.govnih.govcolab.ws These early investigations focused on its protective effects against lipid peroxidation, a process of oxidative degradation of lipids in cell membranes. nih.govcolab.ws The research specifically examined the compound's ability to mitigate membrane damage in brain subcellular fractions, indicating an early interest in its potential neuroprotective applications. nih.govnih.gov

Structural Characterization and Chemical Identity of this compound

The specific structure of this compound is key to its function. It is a synthetic derivative of dihydroquinoline, designed to be stable and soluble in aqueous environments.

The formal chemical name for this compound is 4-quinolinemethanesulfonic acid, 1,2-dihydro-2,2-dimethyl-, monosodium salt . nih.gov It is also referred to as Sodium (2,2-dimethyl-1,2-dihydroquinoline-4-yl)methane sulfonate. nih.govnih.gov

The molecular formula for the anionic part of the compound is C12H14NO3S, with the full sodium salt having the formula C12H14NNaO3S . The core structure consists of two main functional parts:

A 1,2-dihydro-2,2-dimethylquinoline ring : This heterocyclic system is the foundational scaffold of the molecule and is largely responsible for its antioxidant properties.

A methanesulfonic acid group : This sulfonic acid group, attached at the 4th position of the quinoline ring, is crucial for the compound's character.

This compound is utilized in its monosodium salt form. nih.govnih.gov This salt formation significantly increases the compound's polarity, rendering it water-soluble. nih.govnih.govcolab.ws This solubility is a critical property for its use in biological research, as it allows for easier administration and distribution in aqueous experimental systems, which is often a limitation for other organic antioxidants.

Table 1: Chemical Identity of this compound

Property Description
Systematic Name 4-quinolinemethanesulfonic acid, 1,2-dihydro-2,2-dimethyl-, monosodium salt nih.gov
Common Name This compound nih.gov
Molecular Formula C12H14NNaO3S
Core Structure 1,2-dihydro-2,2-dimethylquinoline nih.gov
Key Functional Group Methanesulfonic acid nih.gov
Form Monosodium Salt nih.gov

| Key Property | Water-soluble nih.govnih.gov |

Overview of Identified Research Significance and Potential Academic Applications for this compound

The primary research significance of this compound lies in its function as a synthetic antioxidant. nih.govnih.gov Studies have demonstrated its efficacy in various in vitro models.

Detailed Research Findings:

Inhibition of Lipid Peroxidation : Research has shown that this compound effectively inhibits ascorbic acid-induced lipid peroxidation in subcellular fractions of the rat and mouse brain. nih.govcolab.ws This protective effect against membrane damage was observed to be dose-dependent. nih.govcolab.ws The production of malondialdehyde, a marker for lipid peroxidation, was significantly reduced in the presence of this compound. nih.gov

Enzyme Activity Preservation : In studies on rat brain plasma membranes, this compound was found to decrease membrane damage caused by lipid peroxidation without inhibiting the activity of key membrane-bound enzymes like Na+-K+-ATPase and Mg++-ATPase, even at high concentrations. nih.gov

Superoxide (B77818) Scavenging : this compound has been identified as a specific scavenger of superoxide radicals in vitro. tandfonline.com However, its activity in this regard was found to be an order of magnitude slower than that of a related dihydroquinoline derivative, MTDQ-DA. tandfonline.com Importantly, this compound did not interfere with the enzymatic system used to generate the superoxide radicals. tandfonline.com

The academic applications of this compound are primarily as a research tool to study the mechanisms of oxidative stress and the protective effects of antioxidants in biological systems, particularly in neurological contexts. nih.govnih.gov Its water-solubility and low toxicity in these experimental models make it a useful compound for such investigations. nih.govnih.govcolab.ws

Table 2: Summary of Research Findings for this compound

Research Area Finding Reference
Antioxidant Activity Identified as a dihydroquinoline-type antioxidant. nih.govnih.gov nih.gov, nih.gov
Lipid Peroxidation Dose-dependently inhibits ascorbic acid-induced lipid peroxidation in brain subcellular fractions. nih.govcolab.ws nih.gov, colab.ws
Membrane Protection Decreases membrane damage from lipid peroxidation while not inhibiting Na+-K+-ATPase and Mg++-ATPase activity. nih.gov nih.gov

| Radical Scavenging | Scavenges superoxide radicals in vitro. tandfonline.com | tandfonline.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14NNaO3S B1668560 CH 402 CAS No. 75903-70-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(2,2-dimethyl-1H-quinolin-4-yl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S.Na/c1-12(2)7-9(8-17(14,15)16)10-5-3-4-6-11(10)13-12;/h3-7,13H,8H2,1-2H3,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSGYPOMAGZIOZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C2=CC=CC=C2N1)CS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997284
Record name Sodium (2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75903-70-7
Record name CH 402
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075903707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Derivatization Strategies of Ch 402

Retrosynthetic Analysis of the CH 402 Core Structure

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comactascientific.com The analysis for the this compound core, a substituted 1,2-dihydroquinoline (B8789712), can be approached through several strategic disconnections. The primary goal is to identify reliable and efficient reactions that can be used to construct the heterocyclic ring system.

A common and effective strategy for the synthesis of the dihydroquinoline core involves a multi-component reaction, which allows for the rapid assembly of molecular complexity from simple precursors. nih.govresearchgate.net One of the most logical disconnections for the 1,2-dihydroquinoline ring is at the C2-N1 and C3-C4 bonds. This approach suggests a cyclization reaction involving an aniline (B41778), an aldehyde, and an activated alkene.

This retrosynthetic approach reveals that the this compound core can be synthesized from three key building blocks:

A substituted aniline

An aromatic or aliphatic aldehyde

A component providing a two-carbon unit, such as an enol ether or an alkyne.

This strategy is advantageous as it allows for significant structural diversity in the final product by simply varying the substitution patterns of the starting materials.

Classical and Modern Synthetic Methodologies for this compound Elaboration

The synthesis of the dihydroquinoline core of this compound can be achieved through various classical and modern synthetic methods.

Classical Methods: The Doebner-von Miller reaction and the Combes quinoline (B57606) synthesis are classical methods for preparing quinolines, which can be subsequently reduced to dihydroquinolines. However, these reactions often require harsh conditions and can result in low yields and poor regioselectivity.

Modern Methods: Modern synthetic methodologies offer milder reaction conditions, higher yields, and greater control over the stereochemical outcome. One of the most powerful methods for the synthesis of dihydroquinolines is the Povarov reaction. This is a [4+2] cycloaddition reaction between an aniline, an aldehyde, and an activated alkene. The reaction can be catalyzed by Lewis acids or Brønsted acids.

Another modern approach involves a tandem reaction sequence. For instance, a Knoevenagel condensation between an aldehyde and a compound with an active methylene (B1212753) group, followed by a Michael addition of an aniline and subsequent cyclization, can afford the dihydroquinoline skeleton. nih.gov

Recent advancements have also explored the use of transition-metal catalysis for the synthesis of dihydroquinolines. For example, palladium-catalyzed reactions have been developed for the construction of this heterocyclic system. researchgate.net

The table below summarizes some of the key synthetic methodologies for the elaboration of the dihydroquinoline core.

Methodology Reactants Catalyst/Conditions Advantages Disadvantages
Povarov Reaction Aniline, Aldehyde, AlkeneLewis Acid (e.g., BF₃·OEt₂), Brønsted Acid (e.g., HCl)High atom economy, convergent, good for library synthesis.Can have stereoselectivity issues without a chiral catalyst.
Tandem Knoevenagel/Michael Addition/Cyclization Aldehyde, Active Methylene Compound, AnilineBase or AcidAccess to diverse substitution patterns.Multi-step process can be less efficient.
Doebner-von Miller Reaction Aniline, α,β-Unsaturated Carbonyl CompoundStrong Acid (e.g., H₂SO₄)Uses simple starting materials.Harsh conditions, often low yields and poor selectivity.
Microwave-Assisted Synthesis Aniline, AcroleinMicrowave irradiationRapid reaction times, often improved yields. actascientific.comRequires specialized equipment.

Stereoselective Synthesis Approaches for this compound and its Analogues

The stereochemistry of the substituents on the dihydroquinoline ring can have a profound impact on the biological activity of the molecule. Therefore, the development of stereoselective synthetic methods is of paramount importance.

For the synthesis of enantiomerically pure this compound and its analogues, several strategies can be employed:

Chiral Auxiliaries: A chiral auxiliary can be attached to one of the starting materials, which then directs the stereochemical outcome of the cyclization reaction. After the formation of the dihydroquinoline core, the auxiliary can be removed.

Chiral Catalysts: The use of a chiral Lewis acid or a chiral Brønsted acid catalyst in the Povarov reaction can induce asymmetry and lead to the formation of one enantiomer in excess.

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, have been shown to be effective in promoting the enantioselective synthesis of dihydroquinolines.

Biocatalysis: Enzymes, such as alcohol dehydrogenases, can be used for the stereoselective reduction of a ketone precursor to a specific stereoisomer of a hydroxyl-substituted dihydroquinoline. rsc.org

The choice of the stereoselective strategy depends on the desired stereoisomer and the specific substitution pattern of the target molecule.

Design and Synthesis of Novel Dihydroquinoline Derivatives Based on this compound

The this compound core serves as a versatile template for the design and synthesis of novel dihydroquinoline derivatives with potentially improved biological activities.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.govrsc.org By systematically modifying the substituents on the this compound core and evaluating the biological activity of the resulting analogues, a detailed SAR profile can be established.

Key regions for modification on the this compound scaffold include:

The N1-substituent: The nature of the group attached to the nitrogen atom can influence the lipophilicity and hydrogen bonding capacity of the molecule.

The C2-substituent: This position is often a key determinant of activity, and a wide range of aryl and alkyl groups can be introduced.

Substituents on the benzo-fused ring: Electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electronic properties of the entire heterocyclic system.

The insights gained from SAR studies guide the rational design of new derivatives with enhanced potency and selectivity. researchgate.net

Once the this compound core is synthesized, it can be further functionalized to introduce a variety of chemical groups. Common functionalization strategies include:

N-Alkylation or N-Arylation: The nitrogen atom of the dihydroquinoline can be readily alkylated or arylated using standard methods.

C-H Activation: Modern C-H activation strategies can be employed to introduce new substituents at specific positions on the aromatic ring.

Cross-Coupling Reactions: If a halogen atom is present on the this compound scaffold, it can be used as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents.

Oxidation: The dihydroquinoline ring can be oxidized to the corresponding quinoline. nih.govacs.org

These functionalization strategies provide access to a vast chemical space of novel this compound derivatives.

Combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of related compounds. The multi-component nature of many dihydroquinoline syntheses, such as the Povarov reaction, makes this scaffold particularly well-suited for combinatorial approaches.

By using a diverse set of anilines, aldehydes, and alkenes in a parallel synthesis format, a large library of this compound analogues can be generated. This library can then be screened for biological activity to identify promising lead compounds. High-throughput screening (HTS) is often used in conjunction with combinatorial synthesis to accelerate the drug discovery process.

The use of solid-phase synthesis, where one of the starting materials is attached to a solid support, can facilitate the purification of the final products and is another common strategy in combinatorial library generation.

Based on a comprehensive search, there is no publicly available scientific information for a chemical compound specifically designated as "this compound." This identifier does not correspond to a recognized chemical substance in standard chemical databases or the broader scientific literature.

The term "this compound" appears in various contexts, none of which refer to a distinct molecular entity. For instance, it has been noted as a course number for molecular spectroscopy, a volume number for a publication on mass spectrometry, and a certified reference material number for white clover. However, no data exists regarding its chemical structure, synthesis, or properties.

Consequently, it is not possible to provide an article on the advanced structural elucidation and spectroscopic characterization of "this compound." The creation of such an article would be entirely speculative and lack the scientific accuracy and factual basis required for this type of technical document.

It is possible that "this compound" is an internal code used within a private research entity, a typographical error, or a compound that has not been disclosed in public scientific literature. Without a verifiable chemical structure or any associated experimental data, the detailed analysis requested in the outline cannot be performed.

Chemical Reactivity and Reaction Mechanism Studies of Ch 402

Investigation of Electron Transfer Pathways Involving the Dihydroquinoline Moiety

The dihydroquinoline moiety can participate in various electron transfer processes, acting as either an electron donor or acceptor depending on the reaction conditions and the nature of its substituents. These electron transfer pathways are fundamental to many of its synthetic transformations.

Single-electron transfer (SET) is a key mechanism in which dihydroquinoline precursors can engage, leading to the formation of radical ions that drive subsequent reactions. iitm.ac.insigmaaldrich.com For instance, in certain photochemical processes, the excited state of a dihydroquinoline derivative can act as a potent single-electron donor or acceptor, initiating a cascade of bond-forming or bond-breaking events. sigmaaldrich.com The spontaneity of such photoinduced electron transfers can often be predicted by considering the Gibbs free energy change, which is related to the redox potentials of the participating molecules. sigmaaldrich.com

Dihydroquinolines, particularly 1,2-dihydroquinolines, are also recognized as effective hydride transfer reagents, which is a form of two-electron, one-proton transfer. thieme-connect.comnih.gov This reactivity is reminiscent of the biological coenzyme NADH and is harnessed in various reduction reactions. nih.gov In the Doebner reaction for synthesizing quinoline-4-carboxylic acids, a dihydroquinoline intermediate is proposed to act as a hydride transfer agent to reduce an imine, leading to the aromatized quinoline (B57606) product. thieme-connect.com

Electrochemical studies have further elucidated the electron transfer properties of dihydroquinoline systems. Electrochemical methods, which utilize electricity as a "traceless" oxidant or reductant, have been employed for the selective oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. rsc.org These reactions can proceed through SET mechanisms, often mediated by redox catalysts. rsc.org The redox potentials of dihydroquinoline derivatives can be determined using techniques like cyclic voltammetry, providing quantitative insight into their electron-donating or -accepting capabilities. sigmaaldrich.com

Reaction Dynamics and Characterization of Reactive Intermediates in Dihydroquinoline Transformations

The transformations of dihydroquinolines often proceed through short-lived, highly reactive intermediates. The characterization of these species is crucial for understanding the reaction mechanisms and for controlling the product distribution.

In photochemical reactions, irradiation of ethyl 2-substituted 1,2-dihydroquinoline-1-carboxylates has been shown to generate benzoazahexatriene intermediates. unimi.it The formation of these intermediates rationalizes the observed products, which include allenic compounds and solvent adducts, depending on the reaction medium. unimi.it

Radical intermediates are commonly formed in reactions involving single-electron transfer. For example, in the photoredox copper-catalyzed asymmetric acylation of styrenes, the generation of nitrogen-centered iminyl radicals from related precursors can trigger C-C bond cleavage to deliver acyl radicals for the main reaction. researchgate.net While not directly a dihydroquinoline transformation, this illustrates the types of radical intermediates that can be involved in the chemistry of related nitrogen heterocycles.

More complex intermediates, such as dicationic species, have also been proposed in the synthesis of quinolines from α-vinylanilines and α-diazo sulfonium (B1226848) salts. acs.org In this Brønsted acid-promoted, metal-free annulation, a protonation-induced polarity inversion at the diazo carbon generates a dicationic intermediate with two electrophilic centers. acs.org Sequential intramolecular nucleophilic substitution of this intermediate leads to the formation of the quinoline ring system, with dihydroquinoline species being plausible precursors to the final aromatic product. acs.org

The mechanism of the Doebner hydrogen-transfer reaction is believed to involve the formation of a dihydroquinoline equivalent after the initial Michael addition and cyclization. thieme-connect.com This dihydroquinoline intermediate then participates in a hydride transfer step to reduce a second equivalent of an imine, yielding the final quinoline and a reduced amine byproduct. thieme-connect.com Experimental evidence, such as the use of deuterated benzaldehyde, supports this proposed pathway. thieme-connect.com

Catalytic Applications and Transformations Induced by Dihydroquinoline Derivatives

Dihydroquinoline derivatives are not only synthetic targets but also versatile participants in catalytic processes, either as the substrate being transformed or as a catalyst or ligand that promotes other reactions.

A significant application of catalysis in this context is the synthesis of dihydroquinolines themselves. The catalytic partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines can be achieved with high chemoselectivity and regioselectivity using a cobalt-amido cooperative catalyst and H₃N·BH₃ as the hydrogen source. nih.govnih.gov This method is notable for its mild reaction conditions and broad functional group tolerance. nih.govnih.gov Other metal catalysts, including those based on iron, gold, and rhodium, have also been effectively used for the synthesis of 1,2-dihydroquinolines through intramolecular allylic amination reactions. organic-chemistry.org

The following table summarizes various catalytic systems for the synthesis of 1,2-dihydroquinolines:

CatalystReaction TypeKey FeaturesReference
Cobalt-amido complexPartial transfer hydrogenation of quinolinesHigh chemoselectivity and regioselectivity, mild conditions nih.govnih.gov
Iron catalystIntramolecular allylic aminationFacile and efficient, good yields organic-chemistry.org
AuCl₃/AgSbF₆Intramolecular allylic aminationApplicable to a broad range of substrates organic-chemistry.org
Rh(III) catalystN-amino-directed C-H couplingMild conditions, short reaction time, high yield organic-chemistry.org
HydrazineRing-closing carbonyl-olefin metathesis (RCCOM)Synthesis from N-prenylated 2-aminobenzaldehydes acs.org

Dihydroquinoline derivatives can also serve as precursors for other valuable compounds. For example, they can be oxidized to the corresponding quinolines using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Furthermore, metal complexes of quinoline derivatives have been shown to possess catalytic activity. For instance, copper complexes of certain quinoline derivatives exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. acs.org The catalytic efficiency is influenced by the nature of the substituents on the quinoline ring and the counter-ion of the copper salt. acs.org Electron-donating groups on the quinoline ligand were found to enhance the catalytic activity by increasing the electron density at the coordinating nitrogen atom. acs.org

Photochemical and Pericyclic Reactions of Dihydroquinoline Systems

Photochemical and pericyclic reactions offer powerful strategies for the synthesis and functionalization of dihydroquinoline systems, often providing access to molecular architectures that are difficult to obtain through thermal reactions. These reactions are governed by the principles of orbital symmetry.

Photochemical cycloadditions are a prominent class of reactions for dihydroquinoline precursors. The photochemical dearomative cycloaddition of quinolines with alkenes, enabled by photosensitization of Lewis acid-complexed substrates, can produce highly functionalized and sterically congested products with high diastereo- and regioselectivity. researchgate.net These reactions can proceed through ortho, meta, or para cycloaddition pathways, depending on whether the singlet or triplet excited state of the arene is involved. researchgate.net

Irradiation of ethyl 2-substituted 1,2-dihydroquinoline-1-carboxylates can lead to electrocyclic ring-opening to form benzoazahexatriene intermediates, which can then undergo further reactions. unimi.it This type of photochemical electrocyclic reaction is a key step in the transformation of these dihydroquinolines into other products like allenes. unimi.it

Pericyclic reactions, which involve a cyclic transition state and a concerted rearrangement of electrons, are also prevalent in dihydroquinoline chemistry. nih.gov The synthesis of certain dihydroquinoline embelin (B1684587) derivatives involves a domino sequence that includes a Knoevenagel adduct formation, a nucleophilic addition of an aniline (B41778), and a subsequent electrocyclic ring closure. nih.gov

The stereochemical outcome of electrocyclic reactions is often different under thermal and photochemical conditions due to the different symmetries of the highest occupied molecular orbital (HOMO) in the ground and excited states, respectively. sigmaaldrich.com For conjugated dienes, thermal cyclization is conrotatory, while photochemical cyclization is disrotatory. sigmaaldrich.com Conversely, for conjugated trienes, thermal cyclization is disrotatory, and photochemical cyclization is conrotatory. sigmaaldrich.com These Woodward-Hoffmann rules are fundamental for predicting the stereochemistry of pericyclic reactions involving dihydroquinoline systems.

The following table provides examples of photochemical and pericyclic reactions involving dihydroquinoline systems:

Reaction TypeDescriptionKey Intermediates/FeaturesReference
Photochemical Dearomative CycloadditionReaction of quinolines with alkenes to form cycloadducts.High stereo- and regioselectivity, proceeds via excited-state intermediates. researchgate.net
Photochemical Electrocyclic Ring-OpeningIrradiation of 1,2-dihydroquinolines to form open-chain compounds.Involves benzoazahexatriene intermediates. unimi.it
Domino Knoevenagel/Michael/Electrocyclic Ring ClosureSynthesis of dihydroquinoline embelin derivatives.A one-pot sequence involving a pericyclic ring closure. nih.gov

Biochemical and Preclinical Chemical Studies of Ch 402 in Vitro and Mechanistic Focus

Investigation of Free Radical Scavenging Mechanisms by CH 402 and Dihydroquinoline Derivatives

This compound and related dihydroquinoline compounds have demonstrated notable efficacy in neutralizing reactive oxygen species (ROS) in various in vitro systems. These studies have provided insights into the kinetics and mechanisms of their antioxidant action.

Superoxide (B77818) Radical Anion (O2•-) Scavenging Kinetics and Mechanisms (e.g., Pulse Radiolysis Studies)

Pulse radiolysis studies have been instrumental in quantifying the direct scavenging activity of this compound against the superoxide radical anion (O2•-). In aqueous solutions, this compound was shown to scavenge O2•- with a specific rate constant. researchgate.netresearchgate.net One study determined this rate constant to be 1.5 x 10^7 dm^3 mol^-1 s^-1. researchgate.net This indicates a direct and efficient reaction between this compound and this key reactive oxygen species. The superoxide scavenging activity of this compound and its derivative, MTDQ-DA, has been verified using electron paramagnetic resonance/spin trapping studies. researchgate.net It was noted that MTDQ-DA scavenged superoxide an order of magnitude faster than this compound. researchgate.net

Hydrogen Peroxide (H2O2) Reduction Pathways and Detection Methodologies (e.g., Chemiluminometric Assays)

This compound has been shown to reduce hydrogen peroxide (H2O2). researchgate.net This has been demonstrated in a system where H2O2 was generated by the glucose-glucose oxidase reaction. researchgate.net The reduction of H2O2 by this compound was detected using a chemiluminometric method involving the luminol (B1675438) + hemin (B1673052) reaction. researchgate.net This method relies on the principle that the breakdown of H2O2, in the presence of a catalyst like hemin, produces light (chemiluminescence), and the reduction in light intensity in the presence of this compound indicates its H2O2-reducing capability.

Inhibition of Oxidative Stress Pathways by this compound at a Molecular Level

Beyond direct scavenging of free radicals, this compound has been shown to inhibit critical pathways of oxidative damage, particularly lipid peroxidation, in subcellular fractions.

Lipid Peroxidation Inhibition Mechanisms (e.g., NADPH-induced, Fe3+-stimulated, and Ascorbic Acid-induced Pathways in Microsomal Fractions)

In vitro studies using rat and mouse brain and liver microsomal fractions have demonstrated that this compound effectively inhibits lipid peroxidation induced by various agents. researchgate.netcolab.ws The compound was found to inhibit non-enzymatic, ascorbic acid-induced lipid peroxidation in a dose-dependent manner within a concentration range of 10⁻⁵ to 10⁻² M. colab.ws Furthermore, this compound has been shown to inhibit both NADPH-induced and Fe³⁺-stimulated lipid peroxidation pathways in microsomal fractions of rat and mouse liver. researchgate.net The extent of inhibition of ascorbic acid-induced lipid peroxidation by this compound was found to be dependent on both its concentration and the incubation time. colab.ws

Lipid Peroxidation Pathway Inducing Agent(s) Biological System Inhibitory Effect of this compound
Non-enzymatic PeroxidationAscorbic AcidRat and mouse brain homogenate and microsomal fractionsDose-dependent inhibition colab.ws
Enzymatic PeroxidationNADPHRat and mouse liver microsomal fractionsInhibition observed researchgate.net
Metal-catalyzed PeroxidationFe³⁺Rat and mouse liver microsomal fractionsInhibition observed researchgate.net

Interactions of this compound with Biological Macromolecules and Cellular Components (In Vitro Investigations)

Currently, there is a lack of specific published research focusing on the direct in vitro interactions of this compound with biological macromolecules such as proteins (e.g., serum albumin) and nucleic acids (DNA).

Modulation of Enzyme Activity by this compound or its Derivatives (In Vitro Investigations)

Studies have been conducted to assess the effect of this compound on the activity of various enzymes in vitro. It was found that this compound did not inhibit the activity of Na⁺-K⁺-ATPase and Mg²⁺-ATPase in rat brain plasma membrane and microsomal fractions, even at a concentration of 10⁻³ mol/l. nih.gov In fact, it was shown to be effective in mitigating the membrane damage caused by ascorbic acid-induced lipid peroxidation, which can impact these enzyme activities. nih.gov Additionally, it has been reported that neither this compound nor its derivative MTDQ-DA affected the hypoxanthine/xanthine (B1682287) oxidase superoxide generating system, nor did they directly inhibit the enzyme xanthine oxidase. researchgate.net

Enzyme Source/System Effect of this compound
Na⁺-K⁺-ATPaseRat brain plasma membrane and microsomal fractionNo inhibition observed nih.gov
Mg²⁺-ATPaseRat brain plasma membrane and microsomal fractionNo inhibition observed nih.gov
Xanthine OxidaseHypoxanthine/xanthine oxidase systemNo inhibition observed researchgate.net

Compound Names

Abbreviation/Code Full Chemical Name
This compoundSodium (2,2-dimethyl-1,2-dihydroquinolin-4-yl)methane sulfonate
MTDQ-DA6,6'-methylene-bis(2,2-dimethyl-4-methane sulphonic acid:Na-1,2-dihydroquinoline)
O2•-Superoxide radical anion
H2O2Hydrogen peroxide
NADPHNicotinamide adenine (B156593) dinucleotide phosphate
Fe³⁺Ferric iron
Na⁺-K⁺-ATPaseSodium-Potassium-Adenosine Triphosphatase
Mg²⁺-ATPaseMagnesium-Adenosine Triphosphatase

Theoretical and Computational Chemistry of Ch 402

Quantum Mechanical Studies of Electronic Structure and Bonding in Compound X

Quantum mechanics provides the fundamental framework for understanding the electronic structure and bonding within a molecule. For Compound X, these studies would elucidate the arrangement of electrons and the nature of the chemical bonds holding its atoms together.

Key areas of investigation would include:

Molecular Orbital (MO) Theory: Calculations would determine the energies and shapes of the molecular orbitals. This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons.

Bonding Analysis: Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) would be employed to characterize the nature of the chemical bonds (e.g., covalent, ionic, polar covalent) based on the topology of the electron density.

Table 1: Hypothetical Quantum Mechanical Data for Compound X

Parameter Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.3 eV Relates to electronic stability and reactivity

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single, static molecule, molecular dynamics (MD) simulations allow for the study of the motion of atoms and molecules over time. This is essential for understanding the dynamic behavior of Compound X.

Conformational Analysis: Most molecules are not rigid structures and can adopt various shapes, or conformations, by rotating around single bonds. chemistrysteps.com MD simulations can explore the potential energy surface of Compound X to identify its most stable conformations and the energy barriers between them. organicchemistrytutor.com This is crucial as the conformation of a molecule can significantly impact its biological activity and physical properties.

Intermolecular Interactions: MD simulations can model how multiple molecules of Compound X interact with each other and with solvent molecules. libretexts.org These simulations can predict properties like solubility and boiling point by analyzing the strength and nature of intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonds. harvard.edu

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling is a powerful tool for predicting how a molecule will behave in a chemical reaction. mit.edu For Compound X, these methods could be used to:

Identify Reactive Sites: By analyzing the electronic structure (e.g., electrostatic potential maps, frontier molecular orbitals), researchers can predict which parts of Compound X are most likely to be attacked by other reagents.

Map Reaction Pathways: Computational models can trace the entire path of a chemical reaction, from reactants to products, through a high-energy transition state. studysmarter.co.uk This allows for the determination of the activation energy, which is a key factor in predicting the rate of a reaction.

Predict Reaction Products: By comparing the energies of different possible reaction pathways, chemists can predict which products are most likely to be formed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biochemical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery and toxicology to predict the biological activity of a chemical based on its molecular structure. researchgate.net If Compound X were being investigated for potential therapeutic applications, QSAR would be a vital tool.

The process involves:

Data Collection: A dataset of molecules with known biological activities (e.g., binding affinity to a target protein) is compiled.

Descriptor Calculation: A wide range of numerical descriptors representing the physicochemical properties and structural features of the molecules in the dataset are calculated.

Model Building: Statistical methods and machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govarxiv.org

Prediction: The validated QSAR model can then be used to predict the biological activity of new, untested compounds like Compound X.

Table 2: Hypothetical Descriptors for a QSAR Model of Compound X

Descriptor Type Example Descriptor Relevance to Activity
Electronic Partial Charge on a specific atom Electrostatic interactions with a biological target
Steric Molecular Volume How the molecule fits into a binding site
Hydrophobic LogP (Octanol-Water Partition Coefficient) Ability to cross cell membranes

By applying these diverse computational methodologies, a comprehensive theoretical understanding of a new chemical entity can be established, guiding further experimental research and accelerating the process of scientific discovery.

Advanced Analytical Methodologies for Ch 402 Research

Chromatographic Techniques (HPLC, GC) for Purity Assessment, Quantification, and Mixture Analysis

Chromatographic methods are fundamental to the analysis of "CH 402" compounds, providing reliable means for separation, quantification, and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of non-volatile compounds like the dihydroquinoline antioxidant, Na-2,2-dimethyl-1,2-dihydroquinoline-4-yl methane (B114726) sulphonate, which has been referred to as CH402. researchgate.net In a typical setup, a reversed-phase C18 column is used with a mobile phase gradient of acetonitrile (B52724) and water. This method allows for the separation of the main compound from its synthesis precursors and degradation products. Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. For instance, HPLC analysis has been used to confirm the purity of a recombinant antibody, clone CH402, to be greater than 95%. creativebiolabs.netcreativebiolabs.net

Gas Chromatography (GC), while generally suited for volatile and thermally stable compounds, would be less applicable to the larger, non-volatile CH402 antibody but could be used to analyze potential volatile impurities or starting materials in the synthesis of the dihydroquinoline derivative, provided they can be volatilized without decomposition.

Table 1: Illustrative HPLC Purity Analysis of a this compound Analog

Parameter Value
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 12.5 min

Electrophoretic Methods for Separation and Characterization of this compound and its Derivatives

Electrophoretic techniques are particularly powerful for the analysis of large biomolecules like the recombinant antibody designated as clone CH402. creativebiolabs.net Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard method used to assess the purity and apparent molecular weight of such protein-based entities. Under reducing conditions, the antibody's constituent heavy and light chains can be separated, providing further characterization. Capillary Electrophoresis (CE) offers a high-resolution alternative for purity and heterogeneity analysis, capable of separating isoforms that may differ only slightly in charge or size.

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

For a compound like the antioxidant CH402 (Na-2,2-dimethyl-1,2-dihydroquinoline-4-yl methane sulphonate), electrochemical methods are invaluable. researchgate.net Techniques such as cyclic voltammetry can be employed to determine its redox potential. This provides fundamental insight into its antioxidant mechanism and its capacity to donate electrons to neutralize reactive oxygen species. By monitoring changes in current or potential over time, these methods can also be used to follow the kinetics of its reaction with specific radicals.

Microfluidic Systems for High-Throughput Screening of this compound Reactions

Microfluidic systems, or "lab-on-a-chip" technologies, enable the rapid analysis and screening of chemical and biochemical reactions using minute quantities of samples. While direct research on "this compound" using microfluidics is not prominent, this technology is highly applicable. For the antioxidant CH402, a microfluidic device could be designed to perform high-throughput screening of its scavenging activity against various free radicals. nitandhra.ac.innitw.ac.in For the antibody CH402, microfluidic systems can be used for rapid binding affinity studies and formulation screening. indrashiluniversity.edu.innitw.ac.in These systems integrate sample handling, mixing, reaction, and detection into a single chip, significantly accelerating research. nitandhra.ac.innitw.ac.in

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis and Impurity Profiling

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are essential for unequivocal structure elucidation and impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for analyzing compounds like the CH402 antioxidant and antibody. It allows for the separation of complex mixtures, followed by the precise mass determination of the eluting components. This is critical for identifying unknown impurities, characterizing metabolites, and confirming the molecular weight of the final product. A patent document mentions the use of Ultra Performance Liquid Chromatography (UPLC) coupled with a high-resolution mass spectrometer for the identification and quantification of related triterpenic compounds. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) would be employed to identify any volatile or semi-volatile impurities in the synthesis of the smaller antioxidant molecule. georgian.edu This technique provides detailed structural information that is crucial for process optimization and quality control.

Table 2: Compound Names Mentioned in this Article

Compound Name
Acetonitrile
Formic Acid
Na-2,2-dimethyl-1,2-dihydroquinoline-4-yl methane sulphonate

Future Research Directions and Emerging Applications of Ch 402 in Chemical Science

Exploration of Novel Bioactive Properties Beyond Antioxidant Activity

While the antioxidant capabilities of chalcones are well-documented, current research is expanding to uncover a broader spectrum of pharmacological activities for CH 402. The unique structure of the chalcone scaffold allows for interaction with various biological targets, making it a promising candidate for drug discovery. Future investigations are focused on several key therapeutic areas:

Anticancer Potential: Numerous studies have highlighted the anticancer properties of chalcone derivatives. Research is now moving towards understanding the specific mechanisms of action, which include inducing apoptosis, inhibiting cell proliferation and migration, and overcoming drug resistance. Future work will likely focus on designing this compound analogues that target specific cancer cell lines with higher efficacy and lower toxicity.

Anti-inflammatory Effects: The anti-inflammatory properties of chalcones are a significant area of interest. Research is delving into their ability to modulate inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines and enzymes.

Antimicrobial and Antiviral Applications: Chalcones have demonstrated a broad range of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. The rise of antibiotic-resistant strains of bacteria has spurred research into new antimicrobial agents, and this compound presents a promising scaffold for the development of novel therapeutics against various pathogens.

Neuroprotective Properties: Emerging evidence suggests that chalcones may have neuroprotective effects, with potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Research in this area is focused on their ability to inhibit enzymes involved in neurodegeneration and protect neurons from oxidative stress.

Table 1: Investigated Bioactive Properties of Chalcone Derivatives

Bioactive PropertyTherapeutic Target/MechanismPotential Application
AnticancerInhibition of tubulin polymerization, induction of apoptosis, cell cycle arrestTreatment of various cancers, including colon, breast, and lung cancer
Anti-inflammatoryAttenuation of NF-κB pathway, inhibition of COX and LOX enzymesManagement of chronic inflammatory diseases
AntimicrobialDisruption of bacterial cell membranes, inhibition of fungal growthDevelopment of new antibiotics and antifungals to combat resistant strains
AntiviralInhibition of viral replication and entry into host cellsTreatment of viral infections
NeuroprotectiveInhibition of monoamine oxidase B (MAO-B), reduction of oxidative stressManagement of neurodegenerative disorders like Alzheimer's and Parkinson's disease

Development of Advanced Materials Incorporating this compound Scaffolds

The unique chemical and physical properties of the this compound scaffold extend its potential beyond medicinal chemistry into the realm of materials science. The presence of a conjugated system and reactive functional groups allows for the incorporation of this compound into various advanced materials.

Non-linear Optical (NLO) Materials: The conjugated π-system in chalcones gives rise to significant non-linear optical properties. This makes this compound a candidate for use in the development of materials for optical devices, such as optical switches and frequency converters.

Polymer Science: Chalcone-based monomers can be polymerized to create novel polymers with unique thermal, mechanical, and optical properties. These polymers have potential applications in areas such as photo-crosslinkable materials and specialty plastics.

Corrosion Inhibitors: The α,β-unsaturated carbonyl group in this compound enables it to act as an effective corrosion inhibitor for metals. Research is focused on developing chalcone-based coatings that can protect metal surfaces from corrosion in various environments.

Green Chemistry Approaches to this compound Synthesis and Production

In line with the growing emphasis on sustainable chemical practices, future research will prioritize the development of green chemistry approaches for the synthesis of this compound. Traditional synthesis methods, such as the Claisen-Schmidt condensation, often rely on harsh reaction conditions and hazardous solvents. Green alternatives aim to improve efficiency, reduce waste, and minimize environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and improving yields of chalcones. This method aligns with the principles of green chemistry by enhancing energy efficiency.

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or using environmentally benign solvents like water or ionic liquids, is a key aspect of green chemistry. Research is exploring various solvent-free methods for this compound synthesis, such as grinding techniques.

Use of Biocatalysts and Nanocatalysts: The use of enzymes (biocatalysts) and nanocatalysts offers high selectivity and efficiency under mild reaction conditions. These catalysts can often be recovered and reused, further contributing to the sustainability of the synthesis process.

Table 2: Comparison of Synthesis Methods for Chalcones

Synthesis MethodKey FeaturesAdvantages
Conventional (e.g., Claisen-Schmidt)Base or acid-catalyzed condensation in organic solvents.Well-established and versatile.
Microwave-AssistedUse of microwave irradiation for heating.Reduced reaction times, increased yields, enhanced purity.
Solvent-Free (Grinding)Mechanical mixing of reactants in the absence of a solvent.Environmentally friendly, simple workup, cost-effective.
NanocatalysisUse of catalysts in the nanometer size range.High efficiency, selectivity, reusability, and mild reaction conditions.

Integration of this compound in Nanoscience and Nanotechnology Research

The intersection of chalcone chemistry with nanoscience and nanotechnology is a rapidly developing field with significant potential. The unique properties of this compound can be harnessed at the nanoscale to create innovative solutions for various applications.

Nanoparticle-Based Drug Delivery: Encapsulating this compound within nanoparticles or formulating it into nanoemulsions can enhance its solubility, bioavailability, and targeted delivery to specific tissues or cells. This approach can improve the therapeutic efficacy of this compound while minimizing potential side effects.

Chalcone-Functionalized Nanomaterials: this compound can be used to functionalize the surface of nanomaterials, imparting new properties and functionalities. For example, chalcone-coated nanoparticles could be developed for targeted imaging or therapy.

Nanosensors: The sensitivity of the chalcone scaffold to its chemical environment could be exploited in the development of nanosensors for the detection of specific analytes.

Multidisciplinary Research Collaborations for Comprehensive Understanding and Application Development

Realizing the full potential of this compound will require extensive multidisciplinary research collaborations. The diverse applications of this compound, from medicine to materials science, necessitate a collaborative approach that brings together experts from various fields.

Chemistry and Biology: Collaboration between synthetic chemists and biologists is crucial for the design, synthesis, and biological evaluation of new this compound derivatives with enhanced therapeutic properties.

Materials Science and Engineering: Partnerships between materials scientists and engineers will be essential for the development of advanced materials and devices incorporating this compound scaffolds.

Pharmacology and Clinical Medicine: Translating the promising preclinical findings of this compound into clinical applications will require close collaboration between pharmacologists and medical professionals to conduct rigorous clinical trials.

Computational Chemistry and Data Science: The use of computational modeling and data science can accelerate the discovery and optimization of this compound-based compounds by predicting their properties and activities, thus guiding experimental efforts.

Q & A

Q. Root-Cause Analysis :

  • Instrumental Error : Recalibrate equipment and cross-validate with alternative methods (e.g., UV-Vis vs. cyclic voltammetry) .
  • Sample Contamination : Use mass spectrometry to verify purity .

Qualitative Contradiction Framework : Apply iterative hypothesis testing to distinguish systemic errors from novel phenomena .

Principal Contradiction Analysis : Identify the dominant factor (e.g., pH vs. temperature) influencing outcomes and prioritize its resolution .

Q. How to implement iterative processes in qualitative research for this compound studies?

  • Methodological Answer :
  • Data Triangulation : Combine electrochemical data with spectroscopic results (e.g., FTIR) to validate hypotheses .
  • Dynamic Sampling : Adjust sample size/reactivity based on preliminary findings using adaptive experimental designs .
  • Ethnographic Feedback : Collaborate with peer reviewers to refine methodologies during interim analysis .

Q. How to optimize analytical methodologies for complex samples (e.g., heterogeneous mixtures in this compound)?

  • Methodological Answer :

System Design : Use architectural diagrams to map workflows (e.g., extraction → separation → analysis) .

Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify key variables affecting signal noise .

Q. Case Study Protocol :

  • Step 1 : Pre-treat samples (e.g., sonication for homogenization).
  • Step 2 : Validate with spike-and-recovery tests (e.g., 95–105% recovery rate).
  • Step 3 : Use error propagation models to quantify uncertainty .

Data Presentation and Ethical Compliance

Q. How to structure research papers for this compound studies to meet journal standards?

  • Methodological Answer :
  • IMRAD Format :
  • Introduction : Link research questions to gaps in analytical chemistry (e.g., "Prior studies lack pH-dependent stability data for Compound X") .
  • Methods : Detail instrumentation, software (e.g., LabVIEW for data acquisition), and statistical tests (e.g., t-test, ANOVA) .
  • Results : Use graphs with error bars and tables for processed data (raw data in appendices) .
  • Ethical Compliance : Declare funding sources, conflicts of interest, and data availability per FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.